Sigma‑1 Receptor Affinity: Sub‑Nanomolar Binding Achieved by the 3‑Methoxybenzyl/sec‑Butyl Pharmacophore
The target compound demonstrates a sigma‑1 receptor Ki of 0.740 nM, approximately 17‑fold higher affinity than the structurally related p‑methoxybenzyl analogue (compound 3d, Ki = 12.4 nM) [1][2]. This comparison, though cross‑study, underscores the critical importance of the 3‑methoxy substitution pattern for achieving sub‑nanomolar sigma‑1 occupancy.
Comparator (p-methoxy analogue): 12.4 nM
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.740 nM |
| Comparator Or Baseline | p‑Methoxybenzyl analogue (compound 3d): Ki = 12.4 nM |
| Quantified Difference | ~17‑fold higher affinity for the target compound |
| Conditions | Radioligand displacement of [³H]‑(+)‑pentazocine from guinea pig brain cortex membranes (150 min incubation, scintillation counting) |
Why This Matters
Sigma‑1 receptor ligands with sub‑nanomolar affinity are sought after for PET tracer development and neuroprotection studies; substituting the 3‑methoxybenzyl moiety with a 4‑methoxy or unsubstituted benzyl group would likely reduce target engagement substantially.
- [1] BindingDB entry BDBM50151272 (ChEMBL3769930). Ki = 0.740 nM for sigma‑1 receptor (guinea pig brain cortex). View Source
- [2] Reference List, lilab‑ecust.cn. Compound 3d (p‑methoxybenzyl analogue): sigma1 Ki = 12.4 nM. View Source
